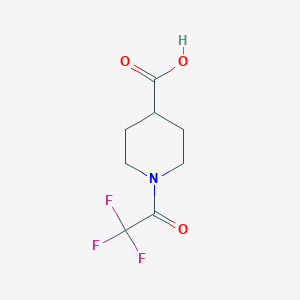

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCGUOIGFONADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404180 | |

| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126501-70-0 | |

| Record name | 1-(Trifluoroacetyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound is a white solid compound.[1] Its core structure consists of a piperidine ring N-acylated with a trifluoroacetyl group and substituted with a carboxylic acid at the 4-position. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its utility in the synthesis of novel therapeutic agents.[2]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 126501-70-0 | [1][3] |

| Molecular Formula | C8H10F3NO3 | [1][4][5] |

| Molecular Weight | 225.17 g/mol | [1][4][5] |

| Melting Point | 117 °C | [1] |

| Boiling Point (Predicted) | 386.6 ± 42.0 °C at 760 mmHg | [1][3][4] |

| Density (Predicted) | 1.430 ± 0.06 g/cm3 | [1] |

| Flash Point | 187.6°C | [3] |

| Storage | Sealed in a dry, room temperature environment. | [1][4] |

Synonyms

Common synonyms for this compound include:

-

1-(Trifluoroacetyl)-4-piperidinecarboxylic acid[4]

-

4-Piperidinecarboxylic acid, 1-(2,2,2-trifluoroacetyl)-[4]

Synthesis and Experimental Protocols

The primary synthesis route for this compound involves the acylation of piperidine-4-carboxylic acid.

Synthesis of this compound.[1]

Materials:

-

Piperidine-4-carboxylic acid

-

Dichloromethane (DCM)

-

Trifluoromethanesulfonic anhydride

-

Water

-

Silica gel for column chromatography

Protocol:

-

A solution of piperidine-4-carboxylic acid (4 g, 30.97 mmol) in dichloromethane (20 mL) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Trifluoromethanesulfonic anhydride (7.8 g) is added slowly and dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C overnight.

-

Upon completion of the reaction, it is diluted with water.

-

The organic layer is separated and concentrated.

-

The crude product is purified by silica gel column chromatography to yield the final product as a white solid (70% yield).[1]

Synthesis workflow for this compound.

Spectroscopic Data

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption for the amide around 1650-1680 cm⁻¹ and for the carboxylic acid around 1710 cm⁻¹.[7][8] Additionally, a broad O-H stretch from the carboxylic acid would be observed between 2500 and 3300 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the carbon adjacent to the carbonyl group are expected to resonate around 2 δ.[7][9] The protons on the piperidine ring would show complex splitting patterns in the aliphatic region. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR : The carbonyl carbons of the amide and carboxylic acid would appear in the range of 160-180 δ.[7][8] The carbons of the piperidine ring would be observed in the aliphatic region.

-

Reactivity and Applications

The reactivity of this compound is primarily dictated by the carboxylic acid and the trifluoroacetylated amine functionalities.

The trifluoroacetyl group is a stable protecting group for the piperidine nitrogen. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.

Applications in Drug Discovery

Piperidine derivatives are prevalent in many pharmaceuticals. This compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic activities.[2][10] For instance, piperidine-containing compounds have been investigated as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[10] The trifluoroacetyl group can modulate properties like lipophilicity and metabolic stability, which are crucial in drug design.

General reactivity of the carboxylic acid moiety.

Safety Information

While a detailed Material Safety Data Sheet (MSDS) should be consulted, general safety precautions for handling fine chemicals should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the development of novel pharmaceuticals. Its well-defined chemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

- 1. 1-(2,2,2-TRIFLUOROACETYL)-4-PIPERIDINECARBOXYLIC ACID | 126501-70-0 [m.chemicalbook.com]

- 2. Buy 1-(Trifluoroacetyl)piperidine-4-carbaldehyde | 401948-16-1 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 126501-70-0 | 1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid - Synblock [synblock.com]

- 5. chembk.com [chembk.com]

- 6. This compound, CasNo.126501-70-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

CAS Number: 126501-70-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a key synthetic intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, synthesis, and potential applications.

Compound Identification and Properties

This compound is a piperidine derivative characterized by a trifluoroacetyl group attached to the piperidine nitrogen. This modification significantly influences the compound's chemical reactivity and physical properties.

Synonyms:

-

1-(Trifluoroacetyl)-4-piperidinecarboxylic acid[1]

-

N-trifluoroacetyl isonipecotic acid[1]

-

4-Piperidinecarboxylic acid, 1-(2,2,2-trifluoroacetyl)-[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 126501-70-0 | [1][2] |

| Molecular Formula | C8H10F3NO3 | [1][2] |

| Molecular Weight | 225.17 g/mol | [1][2] |

| Melting Point | 117 °C | [2] |

| Boiling Point (Predicted) | 386.6 ± 42.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acylation of piperidine-4-carboxylic acid (isonipecotic acid). A common method utilizes trifluoromethanesulfonic anhydride as the acylating agent.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a reported synthesis method.[2]

Materials:

-

Piperidine-4-carboxylic acid

-

Trifluoromethanesulfonic anhydride

-

Dichloromethane (DCM)

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Ethyl ether

Procedure:

-

Dissolve piperidine-4-carboxylic acid (e.g., 4 g, 30.97 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (e.g., 7.8 g) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C overnight.

-

After the reaction is complete (monitored by TLC), dilute the reaction solution with water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl ether in hexane).

-

The final product is obtained as a white solid with a reported yield of 70%.[2]

Applications in Research and Drug Development

Currently, there is limited publicly available information on the specific biological activities or direct pharmacological applications of this compound. Its primary utility appears to be as a versatile building block in medicinal chemistry and organic synthesis.

The trifluoroacetyl group serves as a protective group for the piperidine nitrogen, which can be removed under specific conditions. This allows for the selective modification of the carboxylic acid moiety. The presence of the trifluoromethyl group can also be desirable in final drug candidates due to its potential to enhance metabolic stability, binding affinity, and bioavailability.

While no specific signaling pathways involving this compound have been elucidated, piperidine derivatives, in general, are known to interact with a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes. Therefore, derivatives of this compound could be synthesized and screened for various biological activities.

Safety and Handling

No specific safety and handling data for this compound was found in the public domain. As with any chemical reagent, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A material safety data sheet (MSDS) should be consulted from the supplier before use.

References

physical properties of N-trifluoroacetyl isonipecotic acid

An In-depth Technical Guide to the Physical Properties of N-trifluoroacetyl isonipecotic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-trifluoroacetyl isonipecotic acid, a fluorinated derivative of isonipecotic acid. The introduction of the trifluoroacetyl group significantly alters the physicochemical characteristics of the parent molecule, rendering it more lipophilic and volatile, which can be advantageous in various applications, including as a building block in medicinal chemistry and for analytical purposes.[1] This document outlines its key physical properties, detailed experimental protocols for its synthesis and characterization, and relevant spectral data.

Core Physical and Chemical Properties

N-trifluoroacetyl isonipecotic acid, also known as 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, is a white to faint pink-beige powder.[2] Its fundamental properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

| Property | Value | Source |

| CAS Number | 126501-70-0 | [3][4] |

| Molecular Formula | C8H10F3NO3 | [3][4] |

| Molar Mass | 225.17 g/mol | [3][4] |

| Melting Point | 117 °C | [1] |

| Boiling Point | 386.6 ± 42.0 °C (Predicted) | [1] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.27 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in water. Limited solubility in non-polar solvents. | [5] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of N-trifluoroacetyl isonipecotic acid.

Synthesis of N-trifluoroacetyl isonipecotic acid

The synthesis of N-trifluoroacetyl isonipecotic acid is typically achieved through the N-acylation of isonipecotic acid (piperidine-4-carboxylic acid) using a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride.[1]

Materials:

-

Isonipecotic acid (piperidine-4-carboxylic acid)

-

Trifluoroacetic anhydride

-

Dichloromethane (DCM)

-

Water (deionized)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of isonipecotic acid (e.g., 4 g, 30.97 mmol) is prepared in dichloromethane (20 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

Trifluoroacetic anhydride (e.g., 7.8 g) is added slowly and dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C and allowed to proceed overnight.

-

Upon completion of the reaction, the mixture is diluted with water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[3]

Purification: The crude N-trifluoroacetyl isonipecotic acid can be purified by recrystallization. The choice of solvent depends on the impurities but a common approach for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then adding a cold solvent in which it is less soluble (e.g., hexane) to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Characterization Protocols

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min). The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, commonly with electrospray ionization (ESI) in either positive or negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of N-trifluoroacetyl isonipecotic acid.

Caption: Workflow for the synthesis of N-trifluoroacetyl isonipecotic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. Isonipecotic acid | 498-94-2 [chemicalbook.com]

- 3. 1-(2,2,2-TRIFLUOROACETYL)-4-PIPERIDINECARBOXYLIC ACID | 126501-70-0 [m.chemicalbook.com]

- 4. CAS 126501-70-0 | 1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid - Synblock [synblock.com]

- 5. Page loading... [guidechem.com]

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid molecular weight

An In-Depth Technical Guide on 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of this compound, a molecule of interest in various research and development applications.

Molecular Data Summary

A clear presentation of quantitative data is essential for easy reference and comparison. The table below summarizes the key molecular information for this compound.

| Parameter | Value |

| Molecular Formula | C₈H₁₀F₃NO₃[1][2] |

| Molecular Weight | 225.17 g/mol [1][2] |

| CAS Number | 126501-70-0[1] |

Atomic Composition and Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below details the atomic composition of this compound and the calculation of its molecular weight.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 8 | 12.011[3][4] | 96.088 |

| Hydrogen | H | 10 | 1.008[5][6][7] | 10.080 |

| Fluorine | F | 3 | 18.998[8][9][10][11] | 56.994 |

| Nitrogen | N | 1 | 14.007[12][13][14][15] | 14.007 |

| Oxygen | O | 3 | 15.999[16][17][18][19] | 47.997 |

| Total | 225.166 |

Experimental Protocols

General Synthesis of N-Trifluoroacetyl Piperidine Derivatives:

A common method for the introduction of a trifluoroacetyl group to a piperidine ring involves the reaction of the parent piperidine compound with a trifluoroacetylating agent.

Materials:

-

Piperidine-4-carboxylic acid

-

Trifluoroacetic anhydride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve piperidine-4-carboxylic acid in the anhydrous aprotic solvent in a round-bottom flask under an inert gas atmosphere.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add trifluoroacetic anhydride dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (typically several hours to overnight).

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to obtain the final this compound.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Synthesis and Analysis.

This guide provides a foundational understanding of this compound. For further in-depth research, it is recommended to consult specialized chemical databases and peer-reviewed scientific literature.

References

- 1. CAS 126501-70-0 | 1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid - Synblock [synblock.com]

- 2. chembk.com [chembk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. brainly.in [brainly.in]

- 10. byjus.com [byjus.com]

- 11. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 16. princeton.edu [princeton.edu]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development. Its unique structural features make it a valuable intermediate in the synthesis of novel pharmaceutical compounds.

Chemical Structure and Properties

This compound is a derivative of piperidine-4-carboxylic acid, featuring a trifluoroacetyl group attached to the piperidine nitrogen. This trifluoromethyl group significantly influences the compound's chemical properties, including its reactivity and potential biological activity in larger molecules.

Below is a visualization of the molecular structure.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 126501-70-0 | [1][2][3] |

| Molecular Formula | C8H10F3NO3 | [1][2][4] |

| Molecular Weight | 225.17 g/mol | [1][2][4] |

| Melting Point | 117 °C | [1] |

| Boiling Point (Predicted) | 386.6 ± 42.0 °C at 760 mmHg | [1][5] |

| Density (Predicted) | 1.430 ± 0.06 g/cm³ | [1] |

| Purity | ≥95% - 98% | [2][6][7] |

| Appearance | White solid | [1] |

| Storage | Sealed in a dry place at room temperature | [1][2] |

Synonyms: This compound is also known by several other names, including:

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the acylation of piperidine-4-carboxylic acid. Below are detailed methodologies based on cited experimental procedures.

Synthesis via Trifluoromethanesulfonic Anhydride

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Piperidine-4-carboxylic acid

-

Dichloromethane (DCM)

-

Trifluoromethanesulfonic anhydride

-

Water

-

Silica gel for column chromatography

Procedure:

-

Dissolve piperidine-4-carboxylic acid (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C overnight.

-

Upon reaction completion, dilute the mixture with water.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product as a white solid.[1]

Synthesis via Trifluoroacetic Anhydride

An alternative method utilizes trifluoroacetic anhydride, which can be advantageous in certain contexts.

Materials:

-

4-Piperidine carboxylic acid

-

Toluene

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Water

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 4-piperidine carboxylic acid and toluene.

-

Slowly add trifluoroacetic anhydride at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath and slowly add pyridine.

-

After the addition is complete, warm the mixture to 50 °C and react for 48 hours.

-

Cool the reaction solution to 0 °C and add water.

-

Warm the mixture to 45 °C and stir for 2 hours.

-

After layering, extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium carbonate solution, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Further purification can be achieved through column chromatography.[8]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Development

Carboxylic acid moieties are prevalent in a significant portion of commercialized pharmaceuticals, contributing to factors like solubility and target binding.[9] Piperidine and its derivatives are also common scaffolds in medicinal chemistry. The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, including potent dual PPARα/γ agonists, which have been investigated for their therapeutic potential.[10] The trifluoroacetyl group can act as a stable and relatively neutral linker, providing a specific three-dimensional orientation for optimal binding to target enzymes.[9]

References

- 1. 1-(2,2,2-TRIFLUOROACETYL)-4-PIPERIDINECARBOXYLIC ACID | 126501-70-0 [m.chemicalbook.com]

- 2. CAS 126501-70-0 | 1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. 1-(Trifluoroacetyl)piperidine-4-carboxylic acid [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of N-Trifluoroacetyl Piperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and metabolic stability of N-trifluoroacetyl (TFA) piperidine derivatives. These compounds are of significant interest in medicinal chemistry and drug development, where the piperidine moiety is a common scaffold and the trifluoroacetyl group can be used as a protecting group or to modulate physicochemical and pharmacokinetic properties. Understanding the stability of these derivatives is crucial for their effective application, from synthesis and purification to formulation and in vivo studies.

Core Concepts: Chemical and Metabolic Stability

The stability of a pharmaceutical compound is a critical determinant of its safety, efficacy, and shelf-life. For N-trifluoroacetyl piperidine derivatives, stability considerations can be broadly categorized into two areas:

-

Chemical Stability: This refers to the molecule's resistance to degradation under various chemical conditions, such as pH, temperature, and light. The N-trifluoroacetyl group, a trifluoroacetamide, is known for its distinct stability profile, being remarkably stable under acidic conditions while susceptible to cleavage under basic conditions.

-

Metabolic Stability: This pertains to the compound's resistance to biotransformation by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. The trifluoromethyl (CF₃) moiety is a well-established "metabolic blocker," significantly enhancing a molecule's resistance to oxidative metabolism due to the high bond energy of the carbon-fluorine (C-F) bond.

Chemical Stability Profile

The N-trifluoroacetyl group serves as a robust protecting group for the piperidine nitrogen under acidic conditions.[1][2] This stability is attributed to the electron-withdrawing nature of the trifluoromethyl group, which reduces the basicity of the amide nitrogen and makes the carbonyl carbon less susceptible to protonation and subsequent nucleophilic attack.

Conversely, the trifluoroacetyl group is readily cleaved under mild basic conditions.[1][2][3] The presence of the three fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by hydroxide ions or other bases, leading to the hydrolysis of the amide bond.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug candidate.[4][5] These studies involve exposing the compound to stress conditions such as heat, light, and a range of pH values.

Table 1: Illustrative Forced Degradation Conditions and Expected Stability of N-Trifluoroacetyl Piperidine Derivatives

| Stress Condition | Reagent/Parameters | Expected Stability of N-Trifluoroacetyl Piperidine | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | High | Minimal degradation of the N-TFA bond. Degradation may occur at other sites on the molecule. |

| Basic Hydrolysis | 0.1 M NaOH, RT | Low | Piperidine derivative (de-acetylated), Trifluoroacetic acid. |

| Oxidative Stress | 3% H₂O₂, RT | Moderate to High | N-oxides, hydroxylated piperidine ring derivatives. The TFA group itself is generally stable to oxidation. |

| Thermal Stress | 80°C, 75% RH | High | Dependent on the overall molecular structure, but the N-TFA bond is thermally stable. |

| Photostability | ICH Q1B guidelines | Dependent on the chromophores present in the molecule. | Photodegradation products will vary based on the molecular structure. |

Metabolic Stability Profile

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability. By replacing a metabolically labile methyl group or hydrogen atom with a CF₃ group, oxidative metabolism at that position can be effectively blocked. For N-trifluoroacetyl piperidine derivatives, the trifluoroacetyl group is expected to be metabolically stable, with the primary sites of metabolism likely being the piperidine ring itself.

Common metabolic pathways for piperidine-containing compounds include oxidation at the carbon atoms adjacent to the nitrogen, leading to the formation of various hydroxylated metabolites and lactams.[1] The presence of the electron-withdrawing trifluoroacetyl group may influence the regioselectivity of this metabolism.

Table 2: In Vitro Metabolic Stability Parameters (Illustrative Data)

| Compound | Species | t½ (min) in Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Piperidine Derivative (without TFA) | Human | 15 | 46.2 |

| N-Trifluoroacetyl Piperidine Derivative | Human | > 60 | < 11.5 |

| Piperidine Derivative (without TFA) | Rat | 10 | 69.3 |

| N-Trifluoroacetyl Piperidine Derivative | Rat | 45 | 15.4 |

Note: The data presented in this table is for illustrative purposes to demonstrate the expected trend of increased metabolic stability upon N-trifluoroacetylation. Actual values will vary depending on the specific molecular structure.

Experimental Protocols

Protocol 1: Synthesis and Purification of N-Trifluoroacetyl Piperidine Derivatives

This protocol describes a general method for the N-trifluoroacetylation of a piperidine derivative.

Materials:

-

Piperidine derivative

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the piperidine derivative (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the purified product by NMR, MS, and IR spectroscopy.

Protocol 2: Chemical Stability Testing (Forced Degradation)

This protocol outlines a general procedure for assessing the chemical stability of an N-trifluoroacetyl piperidine derivative under forced degradation conditions.

Materials:

-

N-trifluoroacetyl piperidine derivative

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Methanol or acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

HPLC or UPLC system with a suitable detector (e.g., UV, MS)

-

C18 reverse-phase column

Procedure:

-

Sample Preparation: Prepare stock solutions of the N-trifluoroacetyl piperidine derivative in methanol or acetonitrile.

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of NaOH before analysis.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Withdraw and neutralize aliquots with an equivalent amount of HCl at specified time points.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Withdraw aliquots at specified time points.

-

Control Sample: Prepare a control sample by diluting the stock solution with the analysis solvent and keep it under normal conditions.

-

Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a typical procedure to evaluate the metabolic stability of an N-trifluoroacetyl piperidine derivative in vitro.

Materials:

-

N-trifluoroacetyl piperidine derivative

-

Pooled liver microsomes (human, rat, etc.)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile or methanol containing an internal standard

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing liver microsomes and the N-trifluoroacetyl piperidine derivative in phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. The 0-minute time point serves as the control and is prepared by adding the quenching solution before the NADPH regenerating system.[1]

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.[1]

-

Sample Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (0.693 / t½) / (microsomal protein concentration).[1]

Visualizations

Caption: Experimental workflow for the synthesis and stability assessment of N-trifluoroacetyl piperidine derivatives.

References

role of trifluoroacetyl group in medicinal chemistry

An In-depth Technical Guide on the Role of the Trifluoroacetyl Group in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's pharmacological profile. Among these, the trifluoroacetyl (CF₃CO-) group holds a prominent position due to its unique combination of physicochemical properties. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoroacetyl group in drug design, focusing on its impact on metabolic stability, biological activity, and its applications as a versatile synthetic tool. The insights and data presented herein are intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Core Physicochemical Properties

The utility of the trifluoroacetyl group stems from a unique confluence of electronic, steric, and lipophilic characteristics imparted by the trifluoromethyl (CF₃) moiety.

-

Potent Electron-Withdrawing Effects : The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect.[1] This significantly increases the electrophilicity of the adjacent carbonyl carbon, making it susceptible to nucleophilic attack and influencing the acidity of neighboring protons. For instance, trifluoroacetic acid (TFA) is approximately 34,000 times more acidic than acetic acid due to the stabilization of its conjugate base by the CF₃ group.[2]

-

Enhanced Lipophilicity : The trifluoromethyl group is significantly more lipophilic than a methyl group, with a Hansch lipophilicity parameter (π) of +0.88.[3] This property is frequently leveraged to enhance a molecule's ability to cross cellular membranes, which can improve bioavailability and target engagement.[3][4]

-

Metabolic Resistance : The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), in stark contrast to the more labile carbon-hydrogen (C-H) bond (~414 kJ/mol).[3] This inherent strength renders the trifluoromethyl group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5]

Table 1: Comparative Physicochemical Properties of Key Substituents

| Substituent | van der Waals Radius (Å) | Hansch Lipophilicity (π) | Electronic Effect (Hammett σₚ) |

| -H | 1.20 | 0.00 | 0.00 |

| -CH₃ | 2.00 | +0.56 | -0.17 |

| -Cl | 1.75 | +0.71 | +0.23 |

| -CF₃ | 2.44 | +0.88 | +0.54 |

Enhancing Metabolic Stability: A Key Strategic Application

A primary challenge in drug development is overcoming rapid metabolic degradation. The trifluoroacetyl group and its parent trifluoromethyl group are instrumental in addressing this issue.

Metabolic Blocking

A common strategy, often termed "metabolic switching," involves replacing a metabolically vulnerable site, such as a methyl or methoxy group, with a robust trifluoromethyl group.[5] This substitution effectively blocks the metabolic pathway at that position, preventing enzymatic degradation and thereby increasing the drug's half-life and overall exposure.[5]

Overcoming Reductive Metabolism in Ketones

While trifluoromethyl ketones (TFMKs) have been explored as potent enzyme inhibitors, they often suffer from rapid in vivo reduction of the ketone to a metabolically inactive alcohol by carbonyl reductases.[6][7] To circumvent this, a new class of compounds, trifluoropyruvamides (TFPAs), was designed. The incorporation of an adjacent electron-withdrawing amide group stabilizes the ketone's hydrate form, which is resistant to metabolic reduction.[6] This structural modification enhances metabolic stability while preserving the desired inhibitory activity.[6][7]

Caption: Metabolic blocking strategy using a trifluoromethyl group.

Table 2: Representative Impact of CF₃ Substitution on Metabolic Stability

| Parameter | Drug with -CH₃ Group | Drug with -CF₃ Group | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The C-F bond's resistance to CYP-mediated oxidation slows the rate of metabolism.[5] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolism by the liver results in lower intrinsic clearance.[5] |

| Number of Metabolites | Often higher | Significantly reduced | Blocking a primary metabolic pathway limits the formation of downstream metabolites.[5] |

Modulating Biological Activity and Target Interactions

The trifluoroacetyl group is not merely a metabolic stabilizer; it actively participates in and modulates interactions with biological targets.

Enzyme Inhibition

The electrophilic carbonyl of the trifluoroacetyl group is a key feature in the design of potent enzyme inhibitors.

-

Reversible Covalent Inhibition : Trifluoromethyl ketones can act as transition-state analog inhibitors. For example, m-(N,N,N-Trimethylammonio)trifluoroacetophenone (TMTFA) is a femtomolar inhibitor of acetylcholinesterase.[8] Its reactive ketone group forms a covalent, yet reversible, hemiacetal with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.[8]

-

Indirect Inhibition via Conformational Change : Trifluoroacetyl dipeptide anilides are potent reversible inhibitors of elastase.[9] NMR studies have shown that these inhibitors bind to a specific site near the S1 subsite, inducing a conformational change in the catalytic site that reduces the enzyme's activity without direct covalent modification of the catalytic triad.[9]

Caption: Covalent inhibition mechanism of a trifluoromethyl ketone.

Bioisosteric Replacement

The trifluoromethyl group serves as an effective bioisostere for other chemical groups, allowing for the optimization of drug properties. In the development of positive allosteric modulators for the CB1 cannabinoid receptor, a trifluoromethyl group successfully replaced an aliphatic nitro group.[10][11][12] This substitution not only replicated the necessary binding interactions but also resulted in compounds with greater potency and improved in vitro metabolic stability.[10][11][12]

Table 3: Examples of Trifluoroacetyl-Containing Compounds and Biological Activity

| Compound Class | Target | Mechanism/Potency | Reference(s) |

| Trifluoroacetyl Dipeptide Anilides | Elastase | Reversible, indirect inhibition | [9] |

| S-Trifluoroacetonyl-coenzyme A | Citrate Synthetase | Competitive inhibitor (Ki = 0.16 mM) | [13] |

| TMTFA | Acetylcholinesterase | Transition-state analog; femtomolar inhibitor | [8] |

| Trifluoropyruvamides (TFPAs) | Histone Deacetylases (HDACs) | Potent zinc-binding group; low nanomolar IC₅₀ values | [6][7] |

Applications in Chemical Synthesis

Beyond its direct role in bioactive molecules, the trifluoroacetyl group is a versatile tool in synthetic organic chemistry.

Protecting Group Chemistry

The trifluoroacetyl group is an effective protecting group for primary and secondary amines, as well as guanidine functionalities.[14] It is readily installed using reagents like trifluoroacetic anhydride (TFAA). A key advantage is its orthogonality; it is stable under the acidic conditions used to remove Boc groups but is easily cleaved under mild basic conditions (e.g., K₂CO₃ in methanol/water), which do not affect Cbz or Fmoc groups.[14][15] This makes it highly valuable in multi-step peptide synthesis, both in solution and on solid phase.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TMTFA - Wikipedia [en.wikipedia.org]

- 9. The indirect mechanism of action of the trifluoroacetyl peptides on elastase. Enzymatic and 19F NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 13. S-trifluoroacetonyl-coenzyme A:a 19F analogue of acetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

importance of piperidine-4-carboxylic acid scaffold in drug design

An In-depth Technical Guide to the Piperidine-4-Carboxylic Acid Scaffold in Drug Design

Introduction

The piperidine ring is a foundational heterocyclic scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its saturated, six-membered ring structure allows for the precise three-dimensional positioning of substituents, making it an ideal framework for interacting with biological targets. Among its many derivatives, the piperidine-4-carboxylic acid scaffold holds particular importance. The incorporation of a carboxylic acid group at the 4-position introduces a key polar interaction point—a hydrogen bond donor/acceptor and a potential salt bridge partner—while the piperidine ring itself serves as a rigid spacer that can restrict the conformational flexibility of a molecule. This combination of features has made it a privileged scaffold in the design of drugs targeting a wide array of proteins, from central nervous system (CNS) receptors to viral enzymes.

This technical guide explores the multifaceted importance of the piperidine-4-carboxylic acid core, detailing its physicochemical properties, its application in key therapeutic areas, and the structure-activity relationships that govern its efficacy. It provides researchers, scientists, and drug development professionals with a comprehensive overview of this versatile molecular building block.

Physicochemical Properties and Structural Features

The piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid, possesses a unique set of physicochemical properties that are central to its utility in drug design. As a cyclic amino acid, it is a zwitterionic compound with distinct acidic and basic centers.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [2][3] |

| Molar Mass | 129.16 g/mol | [2][4] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | >300 °C | [5] |

| Aqueous Solubility | Soluble in polar solvents like water | [3] |

| XLogP3 | -3 | [2] |

The key structural features contributing to its importance are:

-

Conformational Rigidity: The saturated ring restricts bond rotation compared to a flexible aliphatic chain, reducing the entropic penalty upon binding to a target. This leads to higher affinity and selectivity.

-

Defined Vectorial Orientation: The carboxylic acid at the 4-position and the nitrogen at the 1-position are held in a specific spatial relationship, allowing for precise interactions with receptor binding pockets.

-

Chirality: Substitution at other positions on the ring can introduce chiral centers, enabling the development of stereospecific drugs.

Key Therapeutic Areas and Mechanisms of Action

The versatility of the piperidine-4-carboxylic acid scaffold is evident in its application across diverse therapeutic areas.

Neuroscience: GABAergic System Modulation

The scaffold serves as a conformationally constrained analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[4] Isonipecotic acid itself is a moderately potent partial agonist at GABA-A receptors.[4] While its inability to cross the blood-brain barrier limits its direct therapeutic use, it has been a foundational structure for the development of CNS-active agents.[4]

Notably, the core concept has been extended to create potent drugs like Gabapentin. Although Gabapentin is technically a derivative of piperidine-4-acetic acid, its design is rooted in mimicking the GABA structure. Gabapentin does not act directly on GABA receptors but rather binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[6][7] This interaction reduces the release of excitatory neurotransmitters like glutamate, thereby dampening neuronal excitability, which is beneficial in treating epilepsy and neuropathic pain.[6][8][9]

Pain Management: Opioid Receptor Modulation

The piperidine scaffold is a classic feature of many potent opioid analgesics, including fentanyl and meperidine. The piperidine-4-carboxylic acid moiety and its derivatives (e.g., esters, amides) are used to design ligands that can selectively target mu (μ), delta (δ), and kappa (κ) opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades leading to analgesia.[10][11] The carboxylic acid group can form critical hydrogen bonds or ionic interactions within the receptor's binding site, enhancing affinity and modulating efficacy (agonist vs. antagonist activity).

The signaling cascade initiated by opioid receptor activation is a key mechanism for pain modulation.[12] It typically involves the inhibition of adenylyl cyclase by the Gαi subunit, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channels by the Gβγ subunit, leading to neuronal hyperpolarization and reduced neurotransmitter release.[10][13]

Infectious Diseases: Antiviral Agents

The piperidine ring is a key structural element in several antiviral drugs. A prominent example is its indirect influence on the design of neuraminidase inhibitors for treating influenza. Neuraminidase is a viral surface enzyme essential for the release of newly formed virus particles from an infected host cell.[14][15] It functions by cleaving terminal sialic acid residues from cellular glycoproteins, to which the new virions would otherwise remain attached via their hemagglutinin proteins.[16][17]

Neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, and bind tightly to the enzyme's active site, blocking its function.[15][16] While Oseltamivir (Tamiflu) contains a cyclohexene ring, its design principles are closely related to scaffolds that can present functional groups in a similar three-dimensional arrangement to piperidine derivatives. The piperidine-4-carboxylic acid scaffold itself has been explored for designing novel antiviral agents against a range of viruses, including human cytomegalovirus (CMV) and coronaviruses.[18][19][20]

Quantitative Data on Bioactivity

The utility of the piperidine-4-carboxylic acid scaffold is quantified by the binding affinities and inhibitory concentrations of the compounds derived from it.

Table 1: Bioactivity of Piperidine-4-Carboxamide Derivatives Against Human Cytomegalovirus (CMV)

| Compound | CMV Inhibition EC₅₀ (µM) (Luciferase Assay) | CMV Inhibition EC₅₀ (µM) (Plaque Assay) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 1 (NCGC2955) | 1.7 ± 0.6 | 1.99 ± 0.15 | >500 | >251 | [20] |

| 7 | 0.21 ± 0.06 | 0.55 ± 0.06 | >500 | >909 | [18][20] |

| 8 | 0.28 ± 0.06 | 0.42 ± 0.07 | >500 | >1190 | [20] |

| 9 | 0.30 ± 0.05 | 0.35 ± 0.07 | >500 | >1428 | [18][20] |

Table 2: Bioactivity of Piperidine Derivatives Against Coronaviruses

| Compound | Target Virus | Cell Line | EC₅₀ (µM) | Reference |

| NCGC2955 | NL63 | Vero | 2.5 ± 0.15 | [19] |

| NCGC2955 | OC43 | HFF | 1.5 ± 0.01 | [19] |

| NCGC2955 | SARS-CoV-2 | Calu-3 | 0.2 ± 0.02 | [19] |

| 153 | SARS-CoV-2 | Calu-3 | 0.11 ± 0.04 | [19] |

Experimental Protocols

General Synthesis: Catalytic Hydrogenation of Isonicotinic Acid

A common and efficient method for synthesizing the piperidine-4-carboxylic acid scaffold is the catalytic hydrogenation of its aromatic precursor, isonicotinic acid (4-pyridine carboxylic acid).[5]

-

Objective: To reduce the pyridine ring of isonicotinic acid to a piperidine ring.

-

Materials:

-

Isonicotinic acid

-

Catalyst (e.g., Raney Nickel, Platinum oxide)[5]

-

Solvent (e.g., Water, Ethanol)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

-

-

Methodology:

-

Charging the Reactor: The isonicotinic acid is dissolved or suspended in the chosen solvent inside a high-pressure reactor. The catalyst is then added.

-

Pressurization: The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen gas to a specific pressure (this can be high, requiring specialized equipment).[5]

-

Reaction: The mixture is heated and stirred for several hours, allowing the catalytic hydrogenation to proceed. Reaction progress can be monitored by measuring hydrogen uptake.

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Isolation: The solvent is removed under reduced pressure (e.g., rotary evaporation). The resulting crude product, piperidine-4-carboxylic acid, can be purified by recrystallization.[5]

-

Characterization: The final product is characterized using techniques like NMR spectroscopy and melting point analysis to confirm its identity and purity.[5]

-

Biological Evaluation: Opioid Receptor Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for an opioid receptor by measuring its ability to displace a known radiolabeled ligand.[21][22]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Ki) of a test compound at a specific opioid receptor (e.g., μ-opioid receptor).

-

Materials:

-

Receptor Source: Cell membranes prepared from a cell line expressing the recombinant human opioid receptor of interest.[22]

-

Radioligand: A high-affinity, selective radiolabeled ligand (e.g., [³H]-DAMGO for the μ-opioid receptor).[22]

-

Test Compound: The piperidine-4-carboxylic acid derivative to be tested, prepared in a series of dilutions.

-

Non-specific Control: A high concentration of a non-selective antagonist (e.g., 10 µM Naloxone) to define non-specific binding.[21][22]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[22]

-

Filtration System: A cell harvester with glass fiber filters.[22]

-

Detection: A scintillation counter.[22]

-

-

Methodology:

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for three conditions:

-

Total Binding: Contains receptor membranes, radioligand, and assay buffer.[21]

-

Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a high concentration of the non-specific control (Naloxone).[21]

-

Competitive Binding: Contains receptor membranes, radioligand, and varying concentrations of the test compound.[21]

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[21][22]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[22]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.[22]

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.[22]

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[22]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal curve to the data and determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).[22]

-

Calculate Ki: Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

Structure-Activity Relationship (SAR) Insights

SAR studies on the piperidine-4-carboxylic acid scaffold have yielded crucial insights for optimizing drug candidates.

-

Substitution on the Piperidine Nitrogen (N1): This position is a primary site for modification. Attaching different alkyl or arylalkyl groups can dramatically alter potency, selectivity, and pharmacokinetic properties. For example, in a series of anti-CMV agents, the nature of the substituent on the piperidine nitrogen was critical for activity.[18]

-

Modification of the Carboxylic Acid (C4): Converting the carboxylic acid to an ester or an amide is a common strategy to improve cell permeability and oral bioavailability, as the charged carboxylate can hinder membrane crossing. The specific amide or ester chosen can also introduce new interactions with the target protein.[23]

-

Substitution on the Ring: Adding substituents to the 2, 3, 5, or 6 positions of the piperidine ring can improve binding affinity by exploiting additional pockets in the target protein. It can also be used to fine-tune the compound's lipophilicity and metabolic stability. For instance, in dual PPARα/γ agonists, substitutions on the piperidine ring were explored to enhance potency.[24][25]

Conclusion

The piperidine-4-carboxylic acid scaffold is a remarkably successful and enduring framework in modern drug design. Its value stems from a powerful combination of conformational rigidity, which pre-organizes the molecule for target binding, and the presence of a strategically placed carboxylic acid that serves as a versatile interaction point. Its proven application in developing drugs for the central nervous system, pain management, and infectious diseases highlights its broad therapeutic potential. As medicinal chemists continue to explore new biological targets, the rational modification and functionalization of this privileged scaffold will undoubtedly lead to the discovery of novel and effective therapeutic agents for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 5. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 7. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gabapentin - Wikipedia [en.wikipedia.org]

- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Opioid Receptors: Overview [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Viral neuraminidase - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 20. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Discovery and Application of N-Trifluoroacetyl Piperidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-trifluoroacetyl piperidine scaffold has emerged as a significant structural motif in medicinal chemistry and drug discovery. The incorporation of the trifluoroacetyl group onto the piperidine ring imparts unique physicochemical properties, influencing the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of N-trifluoroacetyl piperidine compounds, with a focus on their potential therapeutic applications.

Physicochemical Properties and Synthesis

N-trifluoroacetyl piperidine is a colorless to light yellow oil with a molecular formula of C7H10F3NO and a molecular weight of 181.16 g/mol .[1][2] The trifluoroacetyl group, being highly electronegative, significantly influences the chemical properties of the piperidine ring.

General Synthesis of N-Trifluoroacetyl Piperidine Derivatives

A common method for the preparation of N-trifluoroacetyl piperidine compounds involves the reaction of a piperidine derivative with trifluoroacetic anhydride. This reaction is typically carried out in the presence of an organic base in a suitable solvent like dichloromethane or a high-boiling point solvent.[3]

A general synthetic scheme is presented below:

Caption: General reaction scheme for the synthesis of N-trifluoroacetyl piperidine derivatives.

Experimental Protocols

Synthesis of 1,4-bis(trifluoroacetyl)piperidine

This protocol is adapted from a patented method for preparing trifluoroacetyl-substituted cyclic amines.[3]

Materials:

-

Piperidine-4-carboxylic acid

-

Trifluoroacetic anhydride

-

Toluene

-

Sodium carbonate (Na2CO3) solution (saturated)

-

Sodium chloride (NaCl) solution (saturated)

-

Sodium sulfate (Na2SO4)

-

Ethyl acetate

Procedure:

-

Dissolve piperidine-4-carboxylic acid in toluene.

-

Add trifluoroacetic anhydride to the solution.

-

Heat the reaction mixture and monitor its progress.

-

After the reaction is complete, cool the mixture and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium carbonate solution, water, and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield 1,4-bis(trifluoroacetyl)piperidine as a faint yellow oily substance.[3]

Biological Activities and Potential Applications

N-trifluoroacetyl piperidine derivatives have been investigated for a range of biological activities, primarily as intermediates in the synthesis of pharmacologically active molecules.[4]

Modulators of GABA Receptors

N-trifluoroacetyl piperidine serves as a key reactant in the synthesis of photoreactive probes designed to investigate the binding sites of noncompetitive antagonists of GABA (γ-aminobutyric acid) receptors.[5] These probes are instrumental in elucidating the structure and function of these important neurotransmitter receptors, which are implicated in various neurological disorders.

References

literature review of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

An In-Depth Technical Review of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic Acid

Introduction

This compound is a synthetically important heterocyclic compound belonging to the piperidine class. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. The incorporation of a trifluoroacetyl group at the nitrogen atom significantly modulates the electronic properties and lipophilicity of the molecule, making it a valuable building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, tailored for researchers and professionals in drug development. While this specific molecule is primarily documented as a chemical intermediate, the broader context of trifluoroacetylated piperidines suggests its potential in developing agents for various therapeutic areas.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported by various chemical suppliers and databases. These properties are crucial for its handling, storage, and application in synthetic chemistry. A summary of this data is presented in the table below.

| Property | Value | References |

| CAS Number | 126501-70-0 | [3][4][5] |

| Molecular Formula | C₈H₁₀F₃NO₃ | [3][4][5][6] |

| Molecular Weight | 225.17 g/mol | [3][5][6][7] |

| Appearance | White solid | [3] |

| Melting Point | 117 °C | [3] |

| Boiling Point | 386.6 ± 42.0 °C (Predicted) | [3][4][5] |

| Density | 1.430 ± 0.06 g/cm³ (Predicted) | [3][8] |

| Storage | Sealed in dry, Room Temperature | [3][5] |

Synthesis and Experimental Protocols

The primary documented role of this compound is as a synthetic intermediate. Its preparation involves the N-acylation of the piperidine ring of piperidine-4-carboxylic acid.

Caption: Synthetic workflow for this compound.

Synthesis Data Summary

| Parameter | Details | Reference |

| Starting Material | Piperidine-4-carboxylic acid | [3] |

| Acylating Agent | Trifluoromethanesulfonic anhydride | [3] |

| Solvent | Dichloromethane (DCM) | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | Overnight | [3] |

| Purification | Silica gel column chromatography | [3] |

| Yield | 70% | [3] |

Detailed Experimental Protocol

A representative experimental protocol for the synthesis is as follows: To a solution of piperidine-4-carboxylic acid (4 g, 30.97 mmol) in dichloromethane (20 mL), trifluoromethanesulfonic anhydride (7.8 g) was added slowly and dropwise at 0 °C.[3] The reaction mixture was stirred at 0 °C overnight.[3] Following the completion of the reaction, the solution was diluted with water. The organic layer was separated and concentrated. The resulting crude product was purified by silica gel column chromatography to yield the final compound as a white solid (70% yield).[3]

An alternative approach mentioned in patent literature involves using trifluoroacetic anhydride in toluene with pyridine as a base, highlighting a different reagent choice for the N-acylation step.[1]

Applications in Drug Discovery and Development

A direct literature search for the biological activity of this compound does not yield specific results. Its primary value lies in its role as a versatile chemical building block for creating more complex and pharmacologically active molecules. The trifluoroacetyl group acts as a protective group for the piperidine nitrogen and can influence the molecule's binding characteristics, while the carboxylic acid moiety serves as a handle for further chemical modifications, such as amide bond formation or esterification.

The piperidine scaffold itself is a key component in a wide range of therapeutic agents, including antimicrobials, inhibitors of dihydrofolate reductase, and carbonic anhydrase inhibitors.[2][9][10] Derivatives of piperidine have shown promise as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[11]

Caption: Role as a versatile building block in medicinal chemistry.

Conclusion

References

- 1. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 1-(2,2,2-TRIFLUOROACETYL)-4-PIPERIDINECARBOXYLIC ACID | 126501-70-0 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 126501-70-0 | 1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid - Synblock [synblock.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. This compound, CasNo.126501-70-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroacetyl Piperidine Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, renowned for its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoroacetyl group stands out for its potent electron-withdrawing nature and its capacity to enhance metabolic stability and membrane permeability. When appended to a piperidine ring, a ubiquitous scaffold in pharmaceuticals, the resulting trifluoroacetylated piperidines exhibit a diverse and compelling range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of this promising class of compounds.

Quantitative Biological Data

The following tables summarize the reported biological activities of various trifluoroacetylated and related fluorinated piperidine derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Enzyme Inhibitory Activity of Fluorinated Piperidine Derivatives

| Compound Class | Target Enzyme | Specific Compound Example | IC50 Value (µM) | Reference |

| Trifluoromethyl-substituted piperidines | Monoamine Oxidase-A (MAO-A) | Compound 4l | 0.40 ± 0.05 | [1] |

| Trifluoromethyl-substituted piperidines | Monoamine Oxidase-B (MAO-B) | Compound 4n | 1.01 ± 0.03 | [1] |

| Trifluoromethyl-substituted piperidines | Elastase | Compound 4b | 0.41 ± 0.01 | [1] |

| Fluorine-substituted piperidines | α-Glucosidase | Not specified | Potent, several-fold better than acarbose | [1] |

| Fluorine-substituted piperidines | Cholinesterases (AChE & BChE) | Compound 5 | 4.37 ± 0.94 (AChE), 14.9 ± 1.11 (BChE) | [1] |

| Piperidine-spirooxadiazole derivatives | α7 Nicotinic Acetylcholine Receptor | Lead compounds | 3.3 - 13.7 | [2] |

| Pyridazinobenzylpiperidine derivatives | Monoamine Oxidase-B (MAO-B) | Compound S5 | 0.203 | [3][4] |

Table 2: Antiviral Activity of Trifluoroacetylated and Related Piperidine Derivatives

| Compound Class | Virus | Specific Compound Example | EC50 Value (µM) | Reference |

| Piperidine-based derivatives | Influenza Virus (various strains) | tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | as low as 0.05 | [5][6][7] |

| N-substituted piperidine derivatives | Influenza A/H1N1 | Compounds 8 and 11 | Comparable to oseltamivir | [8] |

Table 3: Anticancer Activity of Piperidine Derivatives

| Compound Class | Cell Line | Specific Compound Example | GI50/IC50 Value (µM) | Reference |

| Highly functionalized piperidines | U251, MCF7, NCI/ADR-RES, NCI-H460, HT29 | Compound 19 (most potent DPPH scavenger), Compound 10 (most effective •O2− scavenger) | Varies | [9] |

| Vindoline-piperazine conjugates | Breast cancer (MDA-MB-468) | Conjugate with [4-(trifluoromethyl)benzyl]piperazine | 1.00 | [10] |

| Vindoline-piperazine conjugates | Non-small cell lung cancer (HOP-92) | Conjugate with 1-bis(4-fluorophenyl)methyl piperazine | 1.35 | [10] |

| Acylsulfonylpiperazines | Colon (HCT-116), Breast (MCF-7), Cervical (HeLa) | R¹ = 4-trifluoromethylbenzyl series | 3.6 - 11.0 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a key trifluoroacetylated piperidine intermediate and for the evaluation of in vitro anticancer activity.

Synthesis of 1-(Trifluoroacetyl)piperidine

This protocol describes a common method for the N-trifluoroacetylation of piperidine.

Materials:

-

Piperidine

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Trifluoroacetic anhydride (TFAA)

-

Water

-

Saturated sodium bicarbonate solution

-

Dilute hydrochloric acid (HCl) solution

-

Anhydrous sodium sulfate

-